molecular formula C20H20N2O4S B2526067 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 872207-02-8

3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2526067
CAS No.: 872207-02-8
M. Wt: 384.45
InChI Key: RJNRRTRCYTUTDF-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a quinoline core, a methoxybenzenesulfonyl group, and a morpholine ring. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxybenzenesulfonyl group is then introduced through a sulfonation reaction, and the morpholine ring is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme studies.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxybenzenesulfonyl group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity. The morpholine ring contributes to the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzenesulfonyl)-2-(morpholin-4-yl)quinoline
  • 3-(4-Methoxybenzenesulfonyl)-2-(morpholin-4-yl)quinoline
  • 3-(4-Methoxybenzenesulfonyl)-4-(piperidin-4-yl)quinoline

Uniqueness

Compared to similar compounds, 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxybenzenesulfonyl group at the 3-position and the morpholine ring at the 4-position of the quinoline core enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-15-6-8-16(9-7-15)27(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRRTRCYTUTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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